Nesiritide (acetate)

Description

BenchChem offers high-quality Nesiritide (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nesiritide (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C145H248N50O44S4 |

|---|---|

Molecular Weight |

3524.1 g/mol |

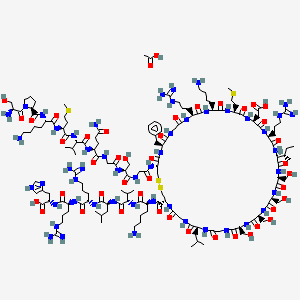

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1 |

InChI Key |

MQTZDMHTOBHREX-INJFIXSDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nesiritide (Acetate) in Cardiac Myocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nesiritide (B7909928), the recombinant form of human B-type natriuretic peptide (BNP), exerts its primary effects on cardiac myocytes by activating a well-defined signaling cascade that modulates calcium homeostasis and myofilament sensitivity.[1][2] This leads to improved cardiac relaxation (lusitropy) and contributes to the overall hemodynamic benefits observed in clinical settings, such as reduced cardiac filling pressures. The core mechanism involves the binding of nesiritide to the Natriuretic Peptide Receptor-A (NPR-A), which, through its intrinsic guanylate cyclase activity, elevates intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This second messenger subsequently activates cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates key regulatory proteins within the cardiomyocyte, ultimately fine-tuning the mechanics of cardiac contraction and relaxation.[5][6]

Core Signaling Pathway

The mechanism of action of nesiritide in cardiac myocytes is initiated at the cell surface and transduced through a canonical second messenger system.

-

Receptor Binding: Nesiritide binds to the extracellular domain of the particulate guanylate cyclase receptor, Natriuretic Peptide Receptor-A (NPR-A), which is abundantly expressed on the surface of cardiac myocytes.[4][7]

-

Guanylate Cyclase Activation: This binding event induces a conformational change in the NPR-A receptor, activating its intracellular guanylate cyclase domain.[8]

-

cGMP Synthesis: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] This results in a significant elevation of intracellular cGMP concentration.

-

Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).[5][9] PKG is the primary effector of the nesiritide-induced signal within the cardiomyocyte.

Downstream Effects of PKG Activation on Cardiac Myocyte Function

Activated PKG phosphorylates multiple target proteins within the cardiomyocyte, leading to integrated effects on calcium handling and myofilament function. The primary targets include Phospholamban (PLN), cardiac Troponin I (cTnI), and the L-type calcium channel.[10]

Modulation of Sarcoplasmic Reticulum Ca²⁺ Uptake

-

Target: Phospholamban (PLN)

-

Mechanism: In its dephosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump. PKG phosphorylates PLN at the same serine residue (Ser16) as protein kinase A (PKA).[1][11][12] This phosphorylation relieves the inhibition of SERCA2a.

-

Functional Consequence: The disinhibition of SERCA2a enhances the rate of Ca²⁺ reuptake from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerates myocardial relaxation (positive lusitropic effect) and increases the SR Ca²⁺ load available for subsequent contractions.[13]

Modulation of Myofilament Ca²⁺ Sensitivity

-

Target: Cardiac Troponin I (cTnI)

-

Mechanism: cTnI is the inhibitory subunit of the troponin complex, which regulates the Ca²⁺-dependent interaction of actin and myosin. PKG is known to phosphorylate cTnI.[2][14][15] This phosphorylation event decreases the sensitivity of the myofilaments to Ca²⁺.

-

Functional Consequence: A reduction in myofilament Ca²⁺ sensitivity facilitates the dissociation of Ca²⁺ from troponin C, promoting a faster rate of relaxation. This effect complements the enhanced Ca²⁺ reuptake by SERCA2a to improve diastolic function.

Modulation of Ca²⁺ Influx

-

Target: L-type Calcium Channel (LTCC)

-

Mechanism: PKG activation has an inhibitory effect on the L-type calcium channel, which is responsible for the influx of trigger Ca²⁺ during phase 2 of the cardiac action potential.[8][16] The exact phosphorylation sites and mechanism of inhibition are complex but result in a reduced channel open probability.[17]

-

Functional Consequence: The inhibition of LTCCs leads to a decrease in Ca²⁺ influx during systole. This can have a negative inotropic effect, which contributes to the reduction in myocardial oxygen consumption.

Quantitative Data Summary

Direct quantitative data for nesiritide's effects at the isolated human cardiac myocyte level are limited in published literature. The following tables summarize representative data for the endogenous ligand (BNP) or for direct modulation of the cGMP-PKG pathway, which nesiritide activates.

Table 1: Effects of cGMP/PKG Pathway Activation on Ca²⁺ Handling and Myofilament Proteins

| Parameter | Species / Model | Activator | Concentration | Observed Effect | Reference |

| L-Type Ca²⁺ Current | Adult Mouse Myocytes | 8-Br-cGMP | 1 mmol/L | Significant decrease in basal channel open probability and availability | [16] |

| Phospholamban Phosphorylation | Isolated SR (Canine Cardiac) | cGMP-dependent protein kinase | N/A | Direct phosphorylation of phospholamban demonstrated | [1][12] |

| Myofilament Ca²⁺ Sensitivity (pCa₅₀) | Skinned Mouse Trabeculae | PKA (mimics some PKG effects on cTnI) | N/A | pCa₅₀ shifted from 5.77 to 5.62 (decreased sensitivity) | [18] |

Table 2: Clinical Hemodynamic Effects of Nesiritide Infusion

| Parameter | Patient Population | Nesiritide Dose | Change from Baseline | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | Acute Decompensated Heart Failure | 0.01 µg/kg/min | -5.8 mmHg (at 3 hours) | [9] |

| Right Atrial Pressure (RAP) | Acute Decompensated Heart Failure | 2 µg/kg bolus + 0.01 µg/kg/min | -4 mmHg (at 6 hours) | |

| Cardiac Index | Acute Decompensated Heart Failure | 0.030 µg/kg/min | +0.4 L/min/m² | [1] |

| Systemic Vascular Resistance | Acute Decompensated Heart Failure | 2 µg/kg bolus + 0.01 µg/kg/min | -203 dyn·s/cm⁵ (at 6 hours) |

Experimental Protocols

The study of nesiritide's mechanism of action involves a range of specialized experimental techniques.

Isolation of Adult Ventricular Cardiomyocytes

This protocol is essential for obtaining single, viable heart cells for in vitro studies.

-

Principle: The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a series of buffers to first remove blood and calcium, and then to digest the extracellular matrix using enzymes like collagenase and hyaluronidase.[19]

-

Procedure Outline:

-

Anesthetize the animal (e.g., mouse, rat) and perform a thoracotomy to rapidly excise the heart.

-

Cannulate the aorta onto the Langendorff apparatus and initiate perfusion with a calcium-free buffer to arrest the heart in diastole.

-

Switch perfusion to a buffer containing digestive enzymes (e.g., Collagenase Type II). Perfusion continues until the heart becomes flaccid.

-

Remove the heart, mince the ventricular tissue, and gently triturate the tissue pieces with a pipette to release single cardiomyocytes.

-

Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and cell death.[19]

-

Cells are then purified by low-speed centrifugation and resuspended in an appropriate medium for culture or immediate use.[7][20]

-

Measurement of Intracellular cGMP Levels

-

Principle: A competitive enzyme immunoassay (EIA) is used to quantify cGMP in cell lysates. Free cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding sites on a specific antibody.[4][21]

-

Procedure Outline:

-

Culture isolated cardiomyocytes and treat with various concentrations of nesiritide for defined time periods.

-

Lyse the cells using a provided lysis reagent to release intracellular cGMP. The lysis reagent typically contains a phosphodiesterase inhibitor to prevent cGMP degradation.

-

Add cell lysates and a standard curve of known cGMP concentrations to a microplate pre-coated with a capture antibody.

-

Add a cGMP-alkaline phosphatase conjugate to each well.

-

Incubate to allow competitive binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add a substrate (e.g., p-Nitrophenyl phosphate). The enzyme converts the substrate to a colored product.

-

Measure the absorbance at 405 nm using a plate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.[22]

-

Western Blot for Phosphorylated Proteins (e.g., Phospho-PLN)

-

Principle: This technique detects the phosphorylation status of a specific protein by using an antibody that recognizes the phosphorylated epitope.

-

Procedure Outline:

-

Treat isolated cardiomyocytes with nesiritide or a control vehicle.

-

Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[23]

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Phospholamban Ser16).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the phospho-protein signal to the total protein signal from a parallel blot or a stripped and re-probed blot.

-

References

- 1. Cyclic GMP-dependent protein kinase phosphorylates phospholamban in isolated sarcoplasmic reticulum from cardiac and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of cardiac contractile function by troponin I phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiomyocyte isolation from adult mice [bio-protocol.org]

- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 5. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]

- 6. Phosphorylation Modifications Regulating Cardiac Protein Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic GMP-dependent protein kinase phosphorylates phospholamban in isolated sarcoplasmic reticulum from cardiac and smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Troponin I - Wikipedia [en.wikipedia.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Single L-type Ca(2+) channel regulation by cGMP-dependent protein kinase type I in adult cardiomyocytes from PKG I transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ahajournals.org [ahajournals.org]

- 19. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

The Nesiritide Signal Transduction Pathway: A cGMP-Mediated Mechanism for Vasodilation and Natriuresis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (hBNP), is a therapeutic agent utilized for its potent vasodilatory and natriuretic properties, primarily in the setting of acutely decompensated heart failure. Its mechanism of action is intrinsically linked to the activation of the natriuretic peptide receptor-A (NPR-A) and the subsequent synthesis of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a detailed examination of the nesiritide-cGMP signal transduction pathway, supported by quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the core molecular interactions and workflows.

Introduction

Endogenous B-type natriuretic peptide (BNP) is a neurohormone synthesized predominantly by ventricular cardiomyocytes in response to myocardial stretch and pressure overload.[1][2] It plays a crucial role in cardiovascular homeostasis by counter-regulating the renin-angiotensin-aldosterone system.[3] Nesiritide is a 32-amino acid recombinant peptide identical to the endogenous hormone, manufactured using E. coli DNA technology.[3] Its therapeutic effect stems from its ability to mimic and amplify the natural physiological responses to volume and pressure overload, which are often blunted in patients with heart failure.[4][5] The primary signaling cascade initiated by nesiritide converges on the production of intracellular cGMP, which orchestrates the downstream physiological effects.[1][3] Understanding this pathway is critical for the development of novel therapeutics targeting cardiovascular diseases.

The Nesiritide-cGMP Signal Transduction Pathway

The physiological effects of nesiritide are initiated by its binding to a specific cell surface receptor, which triggers a cascade of intracellular events culminating in a cellular response.

2.1. Receptor Binding and Activation Nesiritide exerts its action by binding to the type A natriuretic peptide receptor (NPR-A).[3] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain that possesses guanylate cyclase activity.[1] These receptors are densely expressed on the surface of vascular smooth muscle and endothelial cells, as well as in the kidneys and adrenal glands.[3]

2.2. cGMP Synthesis The binding of nesiritide to NPR-A induces a conformational change in the receptor, activating its intrinsic particulate guanylate cyclase (pGC) domain.[1] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to guanosine 3',5'-cyclic monophosphate (cGMP).[1] This action elevates the intracellular concentration of cGMP, which functions as a critical second messenger in this pathway.

2.3. Downstream Effectors and Physiological Response The increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinases (PKG).[1] Activated PKG phosphorylates various downstream protein targets within the cell, leading to a cascade of events that produce the observed physiological effects of nesiritide:

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle fibers. This results in balanced arterial and venous dilation, which reduces both cardiac preload (via venous dilation) and afterload (via arterial dilation).[5] This vasodilation decreases systemic vascular resistance and blood pressure.[3][4]

-

Natriuresis and Diuresis: In the kidneys, the nesiritide-cGMP pathway promotes the excretion of sodium (natriuresis) and water (diuresis).[5] This contributes to a reduction in blood volume, further alleviating the volume overload characteristic of decompensated heart failure.

-

Neurohormonal Inhibition: Nesiritide administration leads to the suppression of the renin-angiotensin-aldosterone system, resulting in decreased levels of aldosterone (B195564) and catecholamines.[6]

The following diagram illustrates the core signaling cascade.

Quantitative Data

The biological activity of nesiritide has been quantified through both biochemical and clinical studies. While specific binding affinities and EC50 values can vary based on the experimental system (e.g., cell type, species), clinical trials provide robust data on its hemodynamic effects.

Table 1: Biochemical Parameters of the Nesiritide Pathway

| Parameter | Value | Context / Notes | Source |

| Binding Affinity (pKd) | 9.74 and 7.8 | Data for porcine BNP (pBNP32) binding to cloned rat NPR-A, suggesting two affinity states possibly due to receptor oligomerization. Specific values for human nesiritide are not consistently reported. | [7] |

| Half-life (elimination) | ~2 minutes (initial)~18 minutes (terminal) | Pharmacokinetic data from intravenous infusion in humans. The pharmacodynamic (biological) effect is longer than the pharmacokinetic half-life. | [3] |

| Intracellular cGMP | 25.37 (median) pmol/g | Concentration in human internal mammary artery tissue after stimulation with 300 nmol/L BNP. Basal levels were significantly lower. | [8] |

Table 2: Hemodynamic Effects of Nesiritide in Patients with Decompensated Heart Failure

| Parameter | Change from Baseline | Infusion Dose | Trial / Notes | Source |

| Pulmonary Capillary Wedge Pressure (PCWP) | -5.8 mmHg | 2 µg/kg bolus + 0.01 µg/kg/min | At 3 hours. Change was significantly greater than with nitroglycerin (-3.8 mmHg) or placebo (-2.0 mmHg). | [9] |

| Pulmonary Capillary Wedge Pressure (PCWP) | -6.0 mmHg | 0.015 µg/kg/min | At 6 hours, compared to a +2.0 mmHg increase with placebo. | [5] |

| Pulmonary Capillary Wedge Pressure (PCWP) | -9.6 mmHg | 0.030 µg/kg/min | At 6 hours, demonstrating a dose-dependent response. | [5] |

| Cardiac Index | +0.4 L/min/m² | 0.030 µg/kg/min | Significant increase compared to controls. | [4] |

| Systemic Vascular Resistance (SVR) | Significant Decrease | Dose-dependent | Observed in multiple clinical trials. | [4][5] |

Experimental Protocols: Quantification of cGMP

A key method for studying the nesiritide signal transduction pathway is to quantify the intracellular production of cGMP in response to stimulation. The competitive enzyme-linked immunosorbent assay (ELISA) is a widely used, sensitive, and reliable method for this purpose.

Objective: To measure the concentration of intracellular cGMP in cultured cells (e.g., human vascular smooth muscle cells) following stimulation with nesiritide.

Principle: This is a competitive immunoassay. cGMP present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated onto a microplate. The amount of HRP-bound conjugate is inversely proportional to the concentration of cGMP in the sample. A substrate for HRP is added to produce a colorimetric signal, which is measured spectrophotometrically.

4.1. Materials and Reagents

-

Cultured cells (e.g., primary human aortic smooth muscle cells)

-

Cell culture medium and supplements

-

Nesiritide stock solution

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer: 0.1 M HCl

-

Competitive cGMP ELISA Kit (containing cGMP antibody-coated plate, HRP-conjugated cGMP, cGMP standards, wash buffer, TMB substrate, stop solution)

-

Microplate reader (450 nm)

-

Plate shaker

4.2. Experimental Workflow Diagram

4.3. Detailed Procedure

Part A: Sample Preparation

-

Cell Seeding: Seed vascular smooth muscle cells in multi-well plates and grow to desired confluency.

-

Stimulation: Aspirate the culture medium and replace it with fresh, serum-free medium containing varying concentrations of nesiritide (e.g., 0, 10⁻¹², 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷ M). Include an unstimulated control (vehicle only). Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

-

Lysis: To terminate the reaction and prevent cGMP degradation by phosphodiesterases (PDEs), rapidly aspirate the medium. Immediately add 200-500 µL of cold 0.1 M HCl to each well.

-

Incubation: Incubate the plate at room temperature for 20 minutes with gentle shaking to ensure complete cell lysis.

-

Collection: Scrape the cells from the well surface and transfer the acidic lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at ≥1000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Transfer: Carefully collect the supernatant, which contains the intracellular cGMP, for use in the ELISA. Samples can be assayed immediately or stored at -80°C.

Part B: Competitive ELISA Protocol (Note: This is a general protocol. Always follow the specific instructions provided with your commercial ELISA kit).

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Generate a serial dilution of the cGMP standard to create a standard curve.

-

Sample/Standard Addition: Add 50 µL of each standard and sample supernatant to the appropriate wells of the cGMP antibody-coated microplate.

-

Competitive Reaction: Add the HRP-conjugated cGMP and the detection antibody solution to each well as per the kit's instructions. Cover the plate and incubate for 2-3 hours at room temperature, often with gentle shaking.

-

Washing: Aspirate the solution from each well and wash the plate 3-4 times with 1X Wash Buffer to remove any unbound reagents.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing the color to develop.

-

Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

-

Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

4.4. Data Analysis

-

Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard on the Y-axis against its known concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically used.

-

Calculate cGMP Concentration: Interpolate the cGMP concentration of the unknown samples from the standard curve. Remember to multiply by any dilution factor used during sample preparation.

-

Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate (e.g., pmol cGMP / mg protein) or express it as a fold-change over the unstimulated control.

-

Dose-Response Curve: Plot the normalized cGMP concentration against the logarithm of the nesiritide concentration. Use non-linear regression to fit the data and determine the EC₅₀ (the concentration of nesiritide that produces 50% of the maximal cGMP response).

Conclusion

The nesiritide signal transduction pathway is a well-defined cascade that hinges on the production of the second messenger cGMP. By activating the NPR-A receptor, nesiritide elevates intracellular cGMP levels, which in turn activates PKG to induce potent vasodilation and natriuresis. This mechanism provides a direct molecular basis for its therapeutic use in managing the acute hemodynamic stress of decompensated heart failure. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this pathway, evaluate novel compounds targeting NPR-A, and explore the complex regulation of cGMP signaling in cardiovascular physiology and pathology.

References

- 1. Natriuretic Peptide B Type Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diagnostic and prognostic values of B-type natriuretic peptides (BNP) and N-terminal fragment brain natriuretic peptides (NT-pro-BNP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide-cGMP pathway facilitates acetylcholine release and bradycardia during vagal nerve stimulation in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative binding study of rat natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Recombinant Human B-type Natriuretic Peptide (rhBNP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of recombinant human B-type natriuretic peptide (rhBNP), a 32-amino acid peptide therapeutic used in the treatment of acute decompensated heart failure.[1][2][3] The document details the expression, purification, and characterization of rhBNP, with a focus on methodologies suitable for laboratory and potential large-scale production.

Expression of Recombinant hBNP

The production of rhBNP is commonly achieved through recombinant DNA technology, utilizing microbial expression systems. Escherichia coli (E. coli) is a widely used host due to its rapid growth, well-understood genetics, and cost-effectiveness.[4][5] The synthetic gene encoding hBNP is cloned into an expression vector, which is then introduced into a suitable E. coli strain.

To enhance expression levels and facilitate purification, hBNP is often expressed as a fusion protein.[1] This involves linking the hBNP sequence to a larger, more stable protein or peptide tag. Common fusion partners include growth hormone or a hexa-histidine (His6) tag.[1][6] The use of a fusion partner can also direct the expression of the recombinant protein into inclusion bodies, which can protect the peptide from proteolytic degradation within the host cell.[1]

Table 1: Quantitative Data on rhBNP and Precursor Expression in E. coli

| Product | Expression System | Fusion Partner | Yield | Purity | Reference |

| rhBNP | E. coli | Growth Hormone | 50 mg/L | >99% | [1] |

| proBNP | E. coli | His-tag | 0.088 mg/L | N/A | [7] |

| NT-proBNP | E. coli | His-tag | 1.75 mg/L | N/A | [7] |

| rNT-proBNP | E. coli | 6HFh8 | 97.5 mg/L | ≥ 98% | [8] |

-

Gene Synthesis and Cloning : The DNA sequence encoding the 32-amino acid human BNP is synthesized with optimized codons for E. coli expression.[5] This sequence is then cloned into a suitable expression vector, such as a pET series vector, downstream of a strong inducible promoter like the T7 promoter.[9][10] If a fusion protein strategy is used, the hBNP sequence is cloned in-frame with the sequence of the fusion partner (e.g., growth hormone with an acid-labile dipeptide linker).[1]

-

Transformation : The recombinant expression vector is transformed into a suitable E. coli expression host strain, such as BL21(DE3).[9]

-

Culture and Induction :

-

A single colony of transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.

-

The overnight culture is then used to inoculate a larger volume of production medium. The culture is grown at 37°C with vigorous shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

-

Protein expression is induced by adding a final concentration of 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]

-

The induced culture is then incubated for an additional 4-6 hours at 37°C or at a lower temperature (e.g., 25-30°C) to potentially improve protein solubility.[5]

-

-

Cell Harvesting : After the induction period, the bacterial cells are harvested by centrifugation. The cell pellet can be stored at -80°C until further processing.

Purification of rhBNP

The purification strategy for rhBNP depends on whether it is expressed as a soluble protein or within inclusion bodies, and whether a fusion tag is used. A common approach involves the initial isolation of inclusion bodies, followed by solubilization, refolding, and chromatographic purification.

Caption: General workflow for the purification of rhBNP expressed as an inclusion body fusion protein.

-

Cell Lysis and Inclusion Body Isolation :

-

The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

-

The cells are lysed using methods such as sonication or high-pressure homogenization.

-

The inclusion bodies are collected from the cell lysate by centrifugation. The supernatant containing soluble proteins is discarded.

-

-

Inclusion Body Washing : The inclusion body pellet is washed multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cellular debris.

-

Solubilization and Refolding : The washed inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). Refolding of the protein can be achieved by rapid or stepwise dilution into a refolding buffer.

-

Cleavage of the Fusion Partner : If rhBNP is expressed as a fusion protein, the fusion partner is cleaved off. For a fusion protein with an acid-labile linker, this can be achieved by acid hydrolysis.[1]

-

Chromatographic Purification :

-

The cleaved peptide solution is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1]

-

A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).

-

Fractions are collected and analyzed for the presence and purity of rhBNP by methods such as SDS-PAGE and analytical RP-HPLC.

-

-

Lyophilization : The purified fractions containing rhBNP are pooled and lyophilized to obtain a stable, powdered form of the peptide.[4][12]

Characterization and Bioactivity Assessment

The identity and purity of the final rhBNP product must be confirmed. The biological activity of the purified peptide is a critical quality attribute.

Table 2: Characterization and Bioactivity Assay Parameters

| Parameter | Method | Expected Result/Metric | Reference |

| Purity | RP-HPLC, SDS-PAGE | >97% | [4] |

| Molecular Mass | Mass Spectrometry | ~3464 Da | [13] |

| Bioactivity | cGMP Production Assay | Dose-dependent increase in cGMP | [14][15] |

| Linearity of Bioassay | Linear Regression | R² > 0.99 | [2] |

| Precision of Bioassay | Intra- and Inter-assay CV | <10% and <15% respectively | [2] |

BNP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[15][16] This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] The second messenger, cGMP, then activates downstream signaling cascades, primarily through cGMP-dependent protein kinase (PKG), resulting in vasodilation, natriuresis, and diuresis.[15]

Caption: Simplified signaling pathway of recombinant human B-type natriuretic peptide.

This protocol is based on the principle of measuring cGMP production in a cell line engineered to overexpress the human BNP receptor, GC-A.[14][15]

-

Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing the GC-A receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

-

Assay Procedure :

-

The cells are seeded into 96-well plates and grown to near confluence.

-

The culture medium is removed, and the cells are washed with a serum-free medium.

-

A phosphodiesterase inhibitor (e.g., IBMX) is added to the cells to prevent the degradation of cGMP.

-

Serial dilutions of the rhBNP standard and the purified rhBNP test sample are prepared in the assay buffer.

-

The dilutions are added to the wells, and the plate is incubated for a specified period (e.g., 30 minutes) at 37°C.

-

-

cGMP Quantification :

-

Data Analysis : A standard curve is generated by plotting the cGMP concentration against the known concentrations of the rhBNP standard. The activity of the test sample is then calculated by comparing its effect on cGMP production to the standard curve. The results are typically expressed in international units (IU) per milligram of protein.

References

- 1. Increased yield of high purity recombinant human brain natriuretic peptide by acid hydrolysis of short fusion partner in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid reporter assay for recombinant human brain natriuretic peptide (rhBNP) by GloSensor technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nesiritide - Wikipedia [en.wikipedia.org]

- 4. prospecbio.com [prospecbio.com]

- 5. biomatik.com [biomatik.com]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and cost-effective method of producing recombinant proBNP and NT-proBNP variants in Escherichia coli for immunoassay of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-level production of N-terminal pro-brain natriuretic peptide, as a calibrant of heart failure diagnosis, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. mybiosource.com [mybiosource.com]

- 13. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) | PLOS One [journals.plos.org]

- 15. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) [ideas.repec.org]

The Structure-Activity Relationship of Nesiritide (Acetate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesiritide (B7909928) is a recombinant form of human B-type natriuretic peptide (BNP), a 32-amino acid polypeptide hormone produced primarily by the ventricular myocardium.[1][2] It is used in the intravenous treatment of patients with acutely decompensated heart failure who experience dyspnea at rest or with minimal activity.[2] Nesiritide's therapeutic effects stem from its ability to induce vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.[3][4] This guide provides a detailed examination of the structure-activity relationship (SAR) of nesiritide, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.

Core Structure and Mechanism of Action

Nesiritide is chemically identical to the endogenous 32-amino acid human BNP.[2] Its structure features a 17-amino acid ring formed by a disulfide bond between the cysteine residues at positions 10 and 26. This cyclic structure is critical for its biological activity.

The primary mechanism of action of nesiritide involves its binding to the particulate guanylate cyclase receptor-A (NPR-A), also known as the natriuretic peptide receptor-A.[4] This receptor is predominantly found on the surface of vascular smooth muscle and endothelial cells.[3] The binding of nesiritide to NPR-A activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5]

The elevated intracellular concentration of cGMP serves as a second messenger, activating cGMP-dependent protein kinase G. This, in turn, leads to the phosphorylation of proteins that sequester intracellular calcium and reduce calcium influx, resulting in the relaxation of vascular smooth muscle cells.[3] The ultimate physiological effects are arterial and venous vasodilation, which unload the heart, and promotion of sodium and water excretion by the kidneys (natriuresis and diuresis).[4][6] Furthermore, nesiritide counter-regulates the renin-angiotensin-aldosterone system (RAAS), contributing to its beneficial hemodynamic effects.[1][3]

Signaling Pathway of Nesiritide

Figure 1: Nesiritide Signaling Pathway.

Structure-Activity Relationship Insights

While comprehensive studies on systematic structural modifications of nesiritide are not extensively detailed in the public domain, the fact that it is identical to the native human BNP provides significant insight into its SAR. The evolutionary conservation of the BNP structure suggests that its specific amino acid sequence and the disulfide-bonded ring are highly optimized for potent and selective interaction with the NPR-A receptor.

Key inferences on the SAR of nesiritide include:

-

The 17-Amino Acid Ring: The cyclic structure formed by the disulfide bond between Cys10 and Cys26 is paramount for maintaining the necessary conformation for high-affinity binding to NPR-A. Disruption of this ring would likely lead to a significant loss of activity.

-

N-terminal and C-terminal Tails: The amino acid residues in the N-terminal and C-terminal regions extending from the ring are also believed to be important for receptor recognition, binding, and subsequent activation. These regions may also influence the pharmacokinetic properties of the molecule, including its susceptibility to degradation by endopeptidases.[3]

-

Receptor Selectivity: The structure of nesiritide confers high selectivity for NPR-A over other natriuretic peptide receptors, such as NPR-B and the clearance receptor NPR-C. This selectivity is crucial for its specific pharmacological profile.

Quantitative Data on Pharmacodynamic Effects

Precise in vitro binding affinities (Ki) and potencies (EC50) for cGMP stimulation are not consistently reported in publicly available clinical summaries. However, the dose-dependent hemodynamic effects observed in clinical trials provide quantitative evidence of its in vivo activity. The following table summarizes key hemodynamic changes observed in the Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial.[7]

| Hemodynamic Parameter | Placebo (n=81) | Nesiritide (n=124) | p-value vs. Placebo |

| Change in Pulmonary Capillary Wedge Pressure (PCWP) at 3 hours (mmHg) | -2.0 | -5.8 | 0.034 |

| Change in Right Atrial Pressure (RAP) at 3 hours (mmHg) | 0.0 | -3.1 | <0.001 |

| Change in Systemic Vascular Resistance Index (SVRI) at 3 hours (dyn·sec/cm⁵·m²) | -91 | -438 | <0.001 |

| Change in Cardiac Index (CI) at 3 hours (L/min/m²) | 0.0 | +0.2 | 0.002 |

Data adapted from the VMAC trial as reported in various sources.[7][8][9][10]

Experimental Protocols

Assessment of Hemodynamic Effects in Patients with Acutely Decompensated Heart Failure (Adapted from the VMAC Trial Protocol)

The Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) trial was a pivotal study that evaluated the efficacy and safety of nesiritide.[7][11]

1. Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[11]

2. Patient Population: Hospitalized patients with acutely decompensated congestive heart failure who had dyspnea at rest or with minimal activity and a pulmonary capillary wedge pressure (PCWP) of at least 18 mmHg.[11]

3. Treatment Arms:

-

Nesiritide: 2 µg/kg intravenous bolus followed by a continuous infusion of 0.01 µg/kg/min.[7]

-

Intravenous Nitroglycerin: Titrated by the physician.

-

Placebo.

4. Key Procedures:

-

Baseline Measurements: Collection of baseline hemodynamic parameters via a pulmonary artery catheter, including PCWP, right atrial pressure (RAP), cardiac index (CI), and systemic vascular resistance index (SVRI). Patient's self-assessment of dyspnea was also recorded.

-

Drug Administration: Administration of the assigned treatment for a minimum of 3 hours.[7]

-

Hemodynamic Monitoring: Continuous monitoring of hemodynamic parameters throughout the infusion period.

-

Symptom Assessment: Re-evaluation of dyspnea at specified time points (e.g., 3 hours).[2]

5. Primary Endpoints:

6. Safety Monitoring: Continuous monitoring of blood pressure, heart rate, and adverse events, with particular attention to hypotension.[12]

Experimental Workflow for a Clinical Trial Assessing Nesiritide

Figure 2: Clinical Trial Workflow.

Conclusion

The structure-activity relationship of nesiritide is intrinsically linked to its identity as the recombinant form of human B-type natriuretic peptide. Its well-defined 32-amino acid sequence, featuring a critical 17-amino acid disulfide-bonded ring, is optimized for selective and potent activation of the NPR-A receptor. This interaction initiates a cGMP-mediated signaling cascade that results in beneficial hemodynamic effects, including vasodilation and reduction of cardiac filling pressures, which are central to its therapeutic utility in acutely decompensated heart failure. The quantitative relationship between its structure and activity is evident in the dose-dependent physiological responses observed in rigorous clinical trials. Future research involving site-directed mutagenesis and peptide modifications could further elucidate the specific contributions of individual amino acid residues to receptor binding, activation, and pharmacokinetic profile, potentially paving the way for the development of next-generation natriuretic peptide therapeutics.

References

- 1. Nesiritide - Wikipedia [en.wikipedia.org]

- 2. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

- 6. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nesiritide: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nesiritide: a review of its use in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical and hemodynamic effects of nesiritide (B-type natriuretic peptide) in patients with decompensated heart failure receiving beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nesiritide for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nesiritide Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of nesiritide (B7909928), a recombinant human B-type natriuretic peptide (BNP), to its cognate receptors. A thorough understanding of the receptor binding affinity, kinetics, and the resultant signaling pathways is critical for ongoing research, drug development, and the therapeutic application of this vasoactive peptide. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the downstream signaling cascades initiated by nesiritide.

Receptor Binding Affinity

Nesiritide primarily exerts its biological effects through interaction with natriuretic peptide receptors, most notably Natriuretic Peptide Receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor. It also binds to the Natriuretic Peptide Receptor-C (NPR-C), which is predominantly involved in peptide clearance. The binding affinity of nesiritide to these receptors is a key determinant of its potency and duration of action. The equilibrium dissociation constant (Kd) is a measure of the concentration of nesiritide at which 50% of the receptors are occupied at equilibrium; a lower Kd value signifies a higher binding affinity.

Table 1: Nesiritide Receptor Binding Affinity

| Ligand | Receptor | Dissociation Constant (Kd) | Primary Signaling Pathway |

| Nesiritide (BNP) | NPR-A | 7.3 pM | cGMP Elevation |

| Nesiritide (BNP) | NPR-C | 13 pM | Clearance/Adenylyl Cyclase Inhibition |

Receptor Binding Kinetics

The kinetic parameters of nesiritide's interaction with its receptors, specifically the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic understanding of the binding process. The association rate describes how quickly nesiritide binds to the receptor, while the dissociation rate indicates how rapidly the nesiritide-receptor complex breaks apart. These kinetic constants are fundamental to the duration of the physiological response to the drug.

Signaling Pathways

The binding of nesiritide to its primary signaling receptor, NPR-A, initiates a critical intracellular signaling cascade that mediates its vasodilatory and natriuretic effects.

Caption: Nesiritide binds to NPR-A, activating its guanylyl cyclase domain to produce cGMP, which in turn activates PKG, leading to vasodilation and natriuresis.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and kinetics of nesiritide to its receptors.

Radioligand Binding Assay for Affinity (Kd) Determination

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of nesiritide for its receptors.

Caption: Workflow for determining nesiritide binding affinity using a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells known to express high levels of NPR-A or NPR-C.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

-

Saturation Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 20-50 µg).

-

Add increasing concentrations of radiolabeled nesiritide (e.g., ¹²⁵I-nesiritide).

-

To a parallel set of tubes, add a high concentration of unlabeled nesiritide (e.g., 1 µM) in addition to the radiolabeled nesiritide to determine non-specific binding.

-

Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding data against the concentration of radiolabeled nesiritide.

-

Analyze the data using non-linear regression analysis with a one-site binding (hyperbola) model to determine the Kd and Bmax values.

-

Surface Plasmon Resonance (SPR) for Kinetic (kon, koff) Determination

This protocol outlines the use of SPR to measure the association and dissociation rates of nesiritide binding to its receptors.

Caption: Workflow for determining nesiritide binding kinetics using Surface Plasmon Resonance.

Methodology:

-

Immobilization of Receptor:

-

Covalently immobilize the purified extracellular domain of NPR-A or NPR-C onto a sensor chip surface using standard amine coupling chemistry.

-

A reference flow cell should be prepared by either blocking the surface after activation or immobilizing an irrelevant protein to account for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of nesiritide concentrations in a suitable running buffer (e.g., HBS-EP).

-

Association Phase: Inject each concentration of nesiritide over the sensor and reference flow cells at a constant flow rate and monitor the change in the SPR signal (response units) over time.

-

Dissociation Phase: After the association phase, switch to flowing only the running buffer over the sensor chip and monitor the decrease in the SPR signal as nesiritide dissociates from the immobilized receptor.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the association and dissociation curves for all nesiritide concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The fitting process will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff/kon.

-

Off-Target Binding and Potential Effects

While nesiritide exhibits high affinity for its primary receptors, it is important to consider potential off-target effects. The most commonly reported adverse effect is hypotension, which is a direct consequence of its potent vasodilatory action mediated through NPR-A.[1] There have also been discussions and studies regarding its potential effects on renal function, although the consensus on this remains a subject of ongoing research.[2] A comprehensive understanding of nesiritide's binding profile across a range of receptors is crucial for a complete safety and efficacy assessment.

This technical guide provides a foundational understanding of the receptor binding characteristics of nesiritide. The provided data and protocols are intended to support further research and development in the field of cardiovascular pharmacology.

References

natriuretic peptide receptor-A (NPR-A) activation by Nesiritide

An In-depth Technical Guide on the Activation of Natriuretic Peptide Receptor-A (NPR-A) by Nesiritide (B7909928)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesiritide, marketed under the brand name Natrecor, is a recombinant form of the endogenous human B-type natriuretic peptide (hBNP).[1][2][3] It is a 32-amino acid peptide manufactured from E. coli using recombinant DNA technology.[1][2] Nesiritide is clinically indicated for the intravenous treatment of patients with acutely decompensated heart failure who experience dyspnea (shortness of breath) at rest or with minimal activity.[1][2][4] Its therapeutic effects are mediated through the specific activation of the natriuretic peptide receptor-A (NPR-A), a key regulator of cardiovascular homeostasis.[1][5] This document provides a detailed technical overview of the molecular mechanism of NPR-A activation by Nesiritide, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

Nesiritide exerts its physiological effects by mimicking the actions of endogenous BNP.[1] The primary mechanism involves a direct binding event with the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[1][5] This receptor is a transmembrane protein predominantly found on the surface of vascular smooth muscle and endothelial cells.[1][6]

The binding of Nesiritide to the extracellular domain of NPR-A induces a conformational change in the receptor, which activates its intracellular guanylate cyclase domain.[6][7] This enzymatic activation catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, guanosine 3',5'-cyclic monophosphate (cGMP).[2][6][7]

The subsequent elevation of intracellular cGMP levels initiates a signaling cascade that leads to multiple downstream physiological responses:

-

Vasodilation: cGMP serves as a second messenger to dilate both veins and arteries, leading to a reduction in preload and afterload.[6] This balanced vasodilation results in decreased pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure.[6][8][9]

-

Natriuresis and Diuresis: Nesiritide promotes sodium and water excretion by the kidneys.[8][10] This is achieved by increasing the glomerular filtration rate and directly inhibiting sodium reabsorption in the nephron.[10]

-

Neurohormonal Antagonism: The activation of the NPR-A pathway counter-regulates the renin-angiotensin-aldosterone system (RAAS).[1][10] This leads to decreased levels of aldosterone, catecholamines, and endothelin-1, further contributing to vasodilation and reduced fluid retention.[10][11]

Unlike inotropic agents, Nesiritide's vasodilatory effects occur without a direct increase in heart rate or cardiac contractility.[6][8][11]

Signaling Pathway Visualization

The following diagram illustrates the molecular signaling cascade initiated by Nesiritide.

Quantitative Data

The pharmacological and clinical effects of Nesiritide have been quantified in numerous studies. The following tables summarize key data.

Table 1: Pharmacokinetics of Nesiritide

| Parameter | Value | Reference |

| Initial Elimination Half-Life | ~2 minutes | [1][9] |

| Terminal Elimination Half-Life | ~18 minutes | [1][9] |

| Volume of Distribution (Central) | 0.073 L/kg | [2][9] |

| Volume of Distribution (Steady-State) | 0.19 L/kg | [2] |

| Clearance | ~9.2 mL/min/kg | [2] |

Note: The pharmacodynamic half-life of Nesiritide's hemodynamic effects is longer than its pharmacokinetic half-life would suggest.[1][9]

Table 2: Hemodynamic Effects of Nesiritide (VMAC Trial)

Data reflects changes from baseline at 3 hours post-administration in patients with acutely decompensated heart failure.

| Parameter | Nesiritide (2 µg/kg bolus + 0.01 µg/kg/min infusion) | Nitroglycerin | Placebo | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) | -5.8 mmHg | -3.8 mmHg | -2.0 mmHg | [12][13] |

| Systolic Blood Pressure (SBP) | -5.7 mmHg | -3.2 mmHg | +2.0 mmHg | [9] |

| Right Atrial Pressure (RAP) | -3.1 mmHg | -2.6 mmHg | -1.1 mmHg | [9] |

| Cardiac Index (CI) | +0.2 L/min/m² | +0.1 L/min/m² | 0.0 L/min/m² | [9] |

Table 3: Key Clinical Trial Outcomes

| Trial | Comparator(s) | Key Finding(s) | Reference |

| VMAC | Nitroglycerin, Placebo | Nesiritide significantly reduced PCWP compared to both nitroglycerin and placebo at 3 hours.[5][12][13] It also led to greater improvement in patient-reported dyspnea compared to placebo.[2][9][13] | [14] |

| ASCEND-HF | Placebo | Nesiritide was not associated with a significant difference in the rates of death or rehospitalization at 30 days.[15] It showed a small, non-statistically significant improvement in dyspnea.[15] The incidence of symptomatic hypotension was higher with Nesiritide.[15] | [15] |

| Meta-Analysis (2015) | Placebo, Dobutamine, Nitroglycerin | Nesiritide did not show a significant increase in the risk of short-term, mid-term, or long-term mortality compared to controls.[16] It was associated with an increased risk of hypotension.[16] | [16] |

Experimental Protocols

The interaction between Nesiritide and NPR-A and the resulting downstream signaling can be quantified using established laboratory methods.

Protocol: NPR-A Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) of Nesiritide for the NPR-A receptor.

-

1. Principle: A competitive binding assay is performed using a constant concentration of a radiolabeled natriuretic peptide (e.g., 125I-labeled Atrial Natriuretic Peptide, ANP) and varying concentrations of unlabeled Nesiritide. Nesiritide competes with the radioligand for binding to NPR-A, and the displacement is measured to determine its binding affinity (Ki), which is analogous to Kd.

-

2. Methodology:

-

a. Membrane Preparation:

-

Culture cells known to express NPR-A (e.g., HEK293 cells transfected with the human NPR-A gene).

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.[17]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pellet the membrane fraction from the supernatant by high-speed ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[17]

-

Resuspend the membrane pellet in a binding buffer and determine the total protein concentration using a standard method like the BCA or Bradford assay.[17]

-

-

b. Competition Binding Assay:

-

In assay tubes, combine a fixed amount of membrane protein (e.g., 20-50 µg) with a fixed concentration of 125I-ANP (typically at or below its Kd value).[17]

-

Add increasing concentrations of unlabeled Nesiritide to the tubes.

-

To determine non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled ANP (e.g., 1 µM) to saturate all specific binding sites.[17]

-

Incubate the reaction mixtures to allow them to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[17]

-

-

c. Separation and Detection:

-

Rapidly separate bound and free radioligand by filtering the reaction mixture through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

d. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Nesiritide concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC50 (the concentration of Nesiritide that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol: Intracellular cGMP Measurement by ELISA

This protocol quantifies the production of cGMP in cells following stimulation with Nesiritide.

-

1. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Free cGMP in the sample competes with a fixed amount of a cGMP-enzyme conjugate for binding to a limited number of cGMP-specific antibody sites. The amount of conjugate that binds is inversely proportional to the concentration of cGMP in the sample.[18][19]

-

2. Methodology:

-

a. Cell Culture and Stimulation:

-

Plate cells expressing NPR-A in multi-well plates and grow to desired confluency.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.

-

Stimulate the cells with varying concentrations of Nesiritide for a specified time period (e.g., 10-30 minutes).

-

-

b. Sample Preparation:

-

Aspirate the culture medium and lyse the cells using a lysis buffer provided in a commercial ELISA kit (e.g., 0.1 M HCl).[19]

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for cGMP measurement. Samples may require acetylation as per kit instructions to increase assay sensitivity.

-

-

c. ELISA Procedure:

-

Prepare a standard curve using known concentrations of cGMP.

-

Add standards and prepared cell lysate samples to the wells of a microplate pre-coated with a cGMP antibody.

-

Add the cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase or cGMP-horseradish peroxidase) to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the enzyme substrate to the wells, which will generate a colorimetric signal.

-

Stop the reaction after a set incubation time.[18]

-

-

d. Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[18]

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.[18]

-

Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate to express the results as pmol cGMP/mg protein.

-

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing the activity of Nesiritide at the NPR-A receptor.

Conclusion

Nesiritide is a potent activator of the natriuretic peptide receptor-A. Its mechanism, initiated by receptor binding and culminating in the production of intracellular cGMP, translates into significant and rapid hemodynamic effects, including balanced vasodilation and promotion of natriuresis.[6][8] These actions provide the basis for its therapeutic use in alleviating symptoms of acute decompensated heart failure.[20] While clinical trials have established its efficacy in improving hemodynamic parameters and dyspnea, its impact on long-term outcomes such as mortality and rehospitalization remains a subject of discussion.[14][15] The experimental protocols detailed herein provide robust and reproducible methods for researchers to quantify the molecular interactions and functional consequences of NPR-A activation, facilitating further investigation and the development of novel therapeutics targeting the natriuretic peptide system.

References

- 1. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Nesiritide - Wikipedia [en.wikipedia.org]

- 4. globalrph.com [globalrph.com]

- 5. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nesiritide: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nesiritide: a review of its use in acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]

- 16. bmjopen.bmj.com [bmjopen.bmj.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 20. Molecular and physiological effects of nesiritide - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Nesiritide on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesiritide (B7909928), a recombinant form of human B-type natriuretic peptide (BNP), exerts its therapeutic effects in acutely decompensated heart failure through vasodilation, natriuresis, and neurohormonal modulation. A key aspect of its neurohormonal action is its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. This technical guide provides an in-depth analysis of nesiritide's effects on the RAAS, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing key pathways and workflows.

The RAAS is a cascade of hormones that plays a central role in the pathophysiology of heart failure. Activation of this system leads to vasoconstriction, sodium and water retention, and myocardial fibrosis, all of which contribute to the progression of heart failure. Nesiritide is thought to counteract these detrimental effects by suppressing the RAAS, primarily through the inhibition of renin release and a subsequent reduction in angiotensin II and aldosterone (B195564) levels.[1] However, the extent and clinical significance of this suppression have been subjects of investigation, with some studies demonstrating a clear inhibitory effect while others report more neutral findings. This guide aims to synthesize the available evidence to provide a comprehensive understanding of this complex interaction.

Quantitative Data on RAAS Modulation

The following tables summarize the quantitative effects of nesiritide on key components of the RAAS from various clinical studies.

Table 1: Effect of Nesiritide on Plasma Aldosterone Levels

| Study Population | Nesiritide Dose | Duration of Infusion | Baseline Aldosterone (ng/dL) | Post-Infusion Aldosterone (ng/dL) | Percentage Change | p-value | Reference |

| Anterior Myocardial Infarction | 0.006 µg/kg/min | 72 hours | 8.0 (± 2.0) | 4.6 (± 1.0) | -42.5% | <0.05 | |

| Anterior Myocardial Infarction | 0.003 µg/kg/min | 72 hours | Not Reported | Not Reported | Trend towards decrease | Not Significant | |

| Acutely Decompensated Heart Failure with Renal Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 48 hours | No significant change reported between nesiritide and standard therapy groups. | [2] | |||

| Stable Systolic Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 6 hours | Not Reported | Decreased by 3.9 (± 1.6) ng/dL | Not Reported | 0.005 (vs. furosemide (B1674285) alone) |

Table 2: Effect of Nesiritide on Plasma Renin Activity (PRA)

| Study Population | Nesiritide Dose | Duration of Infusion | Baseline PRA | Post-Infusion PRA | Percentage Change | p-value | Reference |

| Acutely Decompensated Heart Failure with Renal Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 48 hours | No significant change reported between nesiritide and standard therapy groups. | [2] |

Table 3: Effect of Nesiritide on Angiotensin II Levels

| Study Population | Nesiritide Dose | Duration of Infusion | Baseline Angiotensin II | Post-Infusion Angiotensin II | Percentage Change | p-value | Reference |

| Acutely Decompensated Heart Failure with Renal Dysfunction | 2 µg/kg bolus + 0.01 µg/kg/min | 48 hours | No significant change reported between nesiritide and standard therapy groups. | [2] | |||

| Heart Failure following Acute Myocardial Infarction | 0.5 µg/kg bolus + 0.0075 µg/kg/min | Not Specified | Greater reduction observed compared to nitroprusside group. | <0.01 | [3] |

Experimental Protocols

This section details the methodologies employed in key studies to assess the impact of nesiritide on the RAAS.

Study of Low-Dose Nesiritide in Anterior Myocardial Infarction[2]

-

Study Design: A translational proof-of-concept study.

-

Patient Population: 24 patients with a first anterior wall ST-elevation myocardial infarction who underwent successful revascularization.

-

Intervention: Patients were randomized to receive either 0.003 µg/kg/min or 0.006 µg/kg/min of intravenous nesiritide for 72 hours, in addition to standard care.

-

Data Collection: Blood samples for plasma aldosterone and cGMP were collected at baseline and during the infusion.

-

Assay Methodology:

-

Plasma Aldosterone: Measured by radioimmunoassay (RIA). Specific details of the RIA kit and procedure were not provided in the primary publication.

-

Study of Nesiritide in Acutely Decompensated Heart Failure with Renal Dysfunction[3]

-

Study Design: A randomized, controlled trial.

-

Patient Population: 72 patients with acutely decompensated heart failure and underlying renal dysfunction.

-

Intervention: Patients were randomized to either standard therapy alone or standard therapy with the addition of nesiritide (2 µg/kg bolus followed by a 0.01 µg/kg/min infusion for 48 hours).

-

Data Collection: Blood samples for plasma renin activity, angiotensin II, and aldosterone were collected at baseline and at specified intervals during the study.

-

Assay Methodology: The specific assays used for measuring renin, angiotensin II, and aldosterone were not detailed in the provided summary.

General Assay Methodologies for RAAS Components

The following are general descriptions of common methods used to measure RAAS components in clinical research, which are likely similar to the methods used in the cited studies.

-

Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA):

-

Principle: PRA is determined by measuring the generation of angiotensin I from endogenous angiotensinogen (B3276523) in the plasma sample during a controlled incubation period.

-

Sample Collection and Handling: Blood is collected in chilled EDTA tubes and centrifuged at a low temperature to separate the plasma. Samples are kept on ice to prevent cryoactivation of prorenin.

-

Angiotensin I Generation: Plasma samples are incubated at 37°C for a defined period (e.g., 90-180 minutes) at a specific pH (e.g., 6.0) to allow renin to act on angiotensinogen. A parallel sample is incubated at 0-4°C to serve as a blank. Protease inhibitors are added to prevent the degradation of angiotensin I.

-

Radioimmunoassay: The amount of angiotensin I generated is quantified using a competitive RIA. This involves incubating the plasma extract with a known amount of radiolabeled angiotensin I and a specific anti-angiotensin I antibody.

-

Separation and Detection: Antibody-bound and free radiolabeled angiotensin I are separated (e.g., using dextran-coated charcoal). The radioactivity of the bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparison to a standard curve.

-

-

Aldosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This method provides high specificity and sensitivity for the quantification of aldosterone.

-

Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma sample. Proteins are precipitated (e.g., with zinc sulfate (B86663) or methanol), and the supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate aldosterone and remove interfering substances.[4][5]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other compounds on a C18 column using a gradient of mobile phases (e.g., methanol (B129727) and water).[4][5]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Aldosterone is ionized (typically using electrospray ionization in negative mode), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) to quantify the analyte with high selectivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the interaction of nesiritide with the RAAS.

Caption: The classical Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Caption: Nesiritide's mechanism of action leading to RAAS inhibition.

Caption: A generalized experimental workflow for clinical trials investigating nesiritide's effects on the RAAS.

Conclusion